Phainanoid A

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

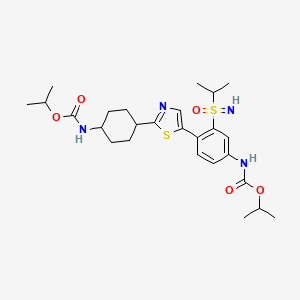

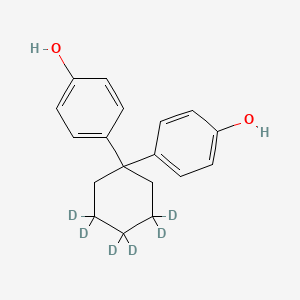

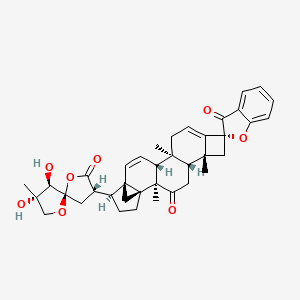

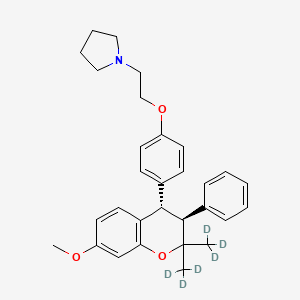

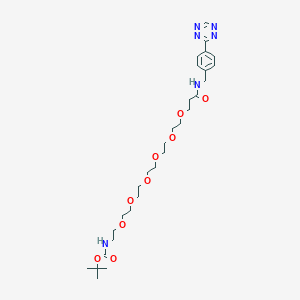

Phainanoid A is a complex natural product belonging to the dammarane-type triterpenoids, which are extracted from plants and known for their extensive biological activities. This compound was first isolated from the plant Phyllanthus hainanensis, found on Hainan Island. This compound has garnered significant attention due to its unique structural features and promising biological activities, including immunosuppressive and cytotoxic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The total synthesis of Phainanoid A involves a bidirectional synthetic strategy that utilizes ketones as versatile handles for rapid molecular complexity growth. The synthesis begins with the triene alcohol, which undergoes Claisen rearrangement followed by ester enolate addition to form a β-keto ester. This intermediate then undergoes oxidative cyclization to form a tricyclic ketone with high diastereocontrol .

Key steps in the synthesis include:

Radical Polyene Cyclization: This step constructs the DEF tricyclic core.

Semipinacol Rearrangement: This step introduces the necessary stereochemistry.

Intramolecular Alkenylation: This step forms the cyclobutane moiety.

1,4-Addition: This step constructs the five-membered ring.

Industrial Production Methods

Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Research is ongoing to develop more efficient synthetic methodologies that could potentially be scaled up for industrial production .

Chemical Reactions Analysis

Types of Reactions

Phainanoid A undergoes various types of chemical reactions, including:

Oxidation: Introduction of hydroxyl groups at specific positions.

Reduction: Conversion of ketones to alcohols.

Substitution: Introduction of functional groups such as triflates.

Common Reagents and Conditions

Oxidation: Mn(OAc)₃ and Cu(OAc)₂ are used for oxidative cyclization.

Reduction: NaBH₄ is used for the reduction of ketones.

Substitution: TMSCl and HMDS are used for the protection of hydroxyl groups.

Major Products Formed

The major products formed from these reactions include various intermediates with tricyclic and tetracyclic cores, which are further transformed into the final this compound structure .

Scientific Research Applications

Phainanoid A has shown immense potential in various scientific research applications:

Chemistry: Its complex structure makes it a valuable target for synthetic chemists aiming to develop new synthetic methodologies.

Biology: this compound exhibits significant immunosuppressive activity, making it a potential candidate for studying immune response mechanisms.

Medicine: Due to its cytotoxic properties, this compound is being investigated for its potential as an anti-tumor agent.

Industry: The unique structural features of this compound make it a promising candidate for the development of novel pharmaceuticals

Mechanism of Action

The mechanism by which Phainanoid A exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in immune response and cell proliferation. The compound’s unique structural features, such as the 4,5-spirocycle and [4.3.1] propellane, are thought to play a crucial role in its biological activity .

Comparison with Similar Compounds

Phainanoid A is part of a family of compounds known as phainanoids, which share similar structural features and biological activities. Some of the similar compounds include:

- Phainanoid B

- Phainanoid C

- Phainanoid D

- Phainanoid E

- Phainanoid F

Compared to these compounds, this compound stands out due to its unique combination of structural complexity and potent biological activities. It exhibits higher efficacy levels in immunosuppressive and cytotoxic activities compared to its analogs .

Properties

Molecular Formula |

C38H42O8 |

|---|---|

Molecular Weight |

626.7 g/mol |

IUPAC Name |

(1'S,2R,2'R,5'R,6'R,12'S,13'R,16'S,17'S)-17'-[(3S,5R,8S,9R)-8,9-dihydroxy-8-methyl-2-oxo-1,6-dioxaspiro[4.4]nonan-3-yl]-2',6',12'-trimethylspiro[1-benzofuran-2,8'-hexacyclo[14.3.1.01,16.02,13.05,12.06,9]icosa-9,14-diene]-3,3'-dione |

InChI |

InChI=1S/C38H42O8/c1-31-12-10-25-32(2,17-37(25)28(40)20-7-5-6-8-23(20)45-37)26(31)15-27(39)34(4)24(31)11-13-35-18-36(34,35)14-9-22(35)21-16-38(46-29(21)41)30(42)33(3,43)19-44-38/h5-8,10-11,13,21-22,24,26,30,42-43H,9,12,14-19H2,1-4H3/t21-,22-,24+,26+,30+,31+,32-,33-,34-,35+,36+,37+,38+/m0/s1 |

InChI Key |

BSQXWZUYTOURDO-CFBOKSLASA-N |

Isomeric SMILES |

C[C@]12CC=C3[C@@]([C@@H]1CC(=O)[C@@]4([C@@H]2C=C[C@@]56[C@@]4(C5)CC[C@H]6[C@@H]7C[C@]8([C@@H]([C@@](CO8)(C)O)O)OC7=O)C)(C[C@]39C(=O)C1=CC=CC=C1O9)C |

Canonical SMILES |

CC12CC=C3C(C1CC(=O)C4(C2C=CC56C4(C5)CCC6C7CC8(C(C(CO8)(C)O)O)OC7=O)C)(CC39C(=O)C1=CC=CC=C1O9)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

![3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide](/img/structure/B12418820.png)